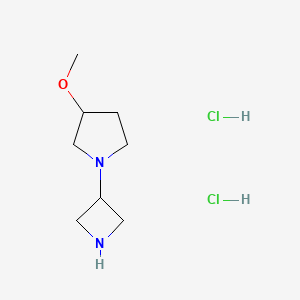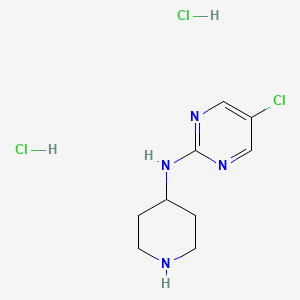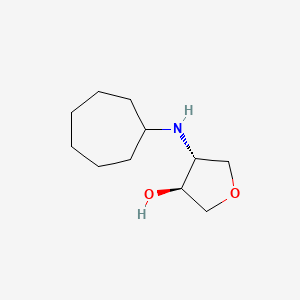![molecular formula C11H17NO2 B1474247 (1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol CAS No. 1932082-43-3](/img/structure/B1474247.png)
(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol
Vue d'ensemble
Description
(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol, or 5-Methyl-2-furancarboxamide, is an organic compound with a wide range of applications in the scientific research field. It is a synthetic compound with a unique structure, consisting of a cyclopentane ring and a furan ring. This compound has been used in a variety of experiments for its ability to act as a substrate for various enzymes and for its ability to act as a ligand for certain proteins.
Applications De Recherche Scientifique
5-Methyl-2-furancarboxamide is a valuable compound for scientific research. It has been used in a variety of experiments, including those involving enzyme activity, protein-ligand interactions, and metabolic studies. It has also been used to study the synthesis of other compounds, such as amino acids and peptides. Additionally, 5-Methyl-2-furancarboxamide has been used to study the structure and function of proteins and to study the effects of drugs on the body.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-furancarboxamide is not fully understood. However, it is believed to act as a substrate for certain enzymes, as well as a ligand for certain proteins. It is also believed to interact with other molecules in the body, such as amino acids, to facilitate metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2-furancarboxamide are not fully understood. However, it is believed to have an effect on the structure and function of proteins, as well as on the synthesis of other compounds. Additionally, it has been suggested that it may have an effect on the metabolism of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Methyl-2-furancarboxamide in lab experiments include its stability, its low cost, and its ability to act as a substrate for certain enzymes and as a ligand for certain proteins. Additionally, it is relatively easy to synthesize. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, and it has a relatively low melting point.
Orientations Futures
There are a number of potential future directions for 5-Methyl-2-furancarboxamide. For example, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential uses in drug synthesis and drug delivery. Additionally, further research could be done to explore its potential use in the development of new therapeutic agents. Finally, further research could be done to explore its potential use in the study of protein structure and function.
Propriétés
IUPAC Name |
(1R,2R)-2-[(5-methylfuran-2-yl)methylamino]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-5-6-9(14-8)7-12-10-3-2-4-11(10)13/h5-6,10-13H,2-4,7H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRSSHZEZSFNHL-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CN[C@@H]2CCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1474164.png)

![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)
![(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474168.png)

![N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1474176.png)
![N-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1474178.png)


![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)
![(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474183.png)


![(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B1474187.png)